(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone
Description
(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone (CAS 2102411-41-4) is a benzophenone derivative featuring a bromo-methylphenyl group at the 4-position and a methoxy-nitro-substituted phenyl group at the 3-position. This compound is commercially available through suppliers like Ivychem and CymitQuimica, with pricing and quantities available upon inquiry .
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)-(4-methoxy-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-9-7-10(3-5-12(9)16)15(18)11-4-6-14(21-2)13(8-11)17(19)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJBUPHUJLURMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-methoxy-3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.
Reduction: Formation of (4-bromo-3-methylphenyl)(4-methoxy-3-aminophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. For instance, in vivo studies demonstrated that it effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various forms of cancer . The compound's mechanism of action appears to involve the inhibition of telomerase activity, a critical enzyme in cancer cell proliferation. In vitro assays indicated a high antiproliferative capacity against specific cancer cell lines, such as SMMC-7721, with a reported IC50 value indicating effective dosage levels .
Telomerase Inhibition
The compound has been identified as a promising telomerase inhibitor, which is crucial given that telomerase is often upregulated in cancer cells. The discovery of this compound as a selective modulator of telomerase could pave the way for new therapeutic strategies aimed at targeting cancer stem cells and preventing tumor recurrence .
Building Block for Complex Molecules
In synthetic organic chemistry, (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone serves as an important building block for the synthesis of more complex organic compounds. Its unique molecular structure allows for various functionalizations that can lead to the development of novel pharmaceuticals and biologically active molecules .
Synthesis of Indole Derivatives
The compound is also utilized in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. The methodologies developed for synthesizing these derivatives often leverage the reactivity of the bromine and nitro groups present in the compound, facilitating further transformations that yield valuable intermediates for drug development .
Study on Antitumor Activity
A significant study published in a reputable journal illustrated the antitumor activity of this compound. The research involved administering the compound to xenograft models and measuring tumor size reduction over time. The results indicated a marked decrease in tumor volume compared to control groups, supporting its potential application in cancer therapy .
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Halogen Variations
- Chloro Analog: (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone (CAS 66938-41-8) replaces the bromo group with chlorine. Chlorine’s lower electronegativity and smaller atomic radius compared to bromo may reduce steric hindrance and alter electrophilic substitution kinetics .
- Fluoro Analog: (4-Bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone (CAS 760192-85-6) introduces fluorine, which enhances metabolic stability in pharmaceuticals due to its strong C–F bond. However, fluorine’s electron-withdrawing nature may decrease solubility in polar solvents compared to the target compound .
Nitro Group Positioning
- 3-Nitro-4-methylbenzophenone (m.p. 129°C): Synthesized via nitration of 4-methylbenzophenone, this compound lacks the bromo and methoxy groups. Its lower molecular weight and single nitro group result in a higher melting point than the target compound, suggesting differences in crystallinity .
Physical and Chemical Properties
Biological Activity
(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological properties. The presence of bromine, methoxy, and nitro groups on the phenyl rings enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12BrNO4 |
| Molecular Weight | 352.17 g/mol |
| CAS Number | 2102411-41-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to yield reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the bromine atom may facilitate halogen bonding interactions, enhancing the compound's binding affinity to target proteins or enzymes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
- Antibacterial Activity : A study evaluated the compound's effectiveness against common bacterial strains, reporting minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent response, indicating its potential as an antibacterial agent .
- Antifungal Activity : Another investigation assessed its antifungal properties against Candida albicans, revealing an MIC of 10 µg/mL. This suggests that the compound may be useful in treating fungal infections .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings
A study focused on the compound's effect on human breast cancer cell lines (MCF-7) found that it inhibited cell proliferation significantly at concentrations above 15 µg/mL. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights how modifications to the compound's structure can influence its biological activity:
- Nitro Group Influence : The presence of the nitro group is crucial for enhancing antimicrobial activity, as evidenced by comparisons with similar compounds lacking this functional group.
- Bromine Substitution : The bromine atom contributes to increased lipophilicity, which may enhance membrane permeability and bioavailability in biological systems.
Q & A
Basic: How can researchers optimize the synthesis of (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone to improve yield and purity?
Methodological Answer:
- Stepwise Coupling: Use Ullmann or Suzuki coupling reactions to assemble the biphenyl core, ensuring proper stoichiometry and palladium-based catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while bases like K₂CO₃ facilitate deprotonation of phenolic intermediates .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to isolate high-purity crystals .
Advanced: What crystallographic techniques are recommended for determining the molecular geometry of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, focusing on resolving bromine and nitro group positions, which exhibit high electron density .
- Hydrogen Bond Analysis: Apply graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions, particularly between methoxy oxygen and aromatic hydrogens .
- Validation: Cross-check thermal displacement parameters (ADPs) with PLATON to detect disorder or twinning .
Basic: What spectroscopic methods effectively characterize functional groups in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify methoxy (-OCH₃, δ ~3.8 ppm), nitro (-NO₂, deshielded aromatic protons), and bromine-induced splitting patterns .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns from bromine .
Advanced: How can computational methods predict dipole moments and electronic properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate ground-state dipole moments (µg) and compare with excited-state (µe) values via solvatochromic shifts in UV-Vis spectra .
- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to assess charge transfer interactions influenced by electron-withdrawing nitro and donating methoxy groups .
Basic: What purification techniques are suitable for isolating this compound?
Methodological Answer:
- Chromatography: Use flash chromatography with a hexane:EtOAc (4:1) ratio to separate unreacted starting materials.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit temperature-dependent solubility differences .
- TLC Monitoring: Employ UV-active plates and iodine staining to track elution progress .
Advanced: How to resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Multi-Refinement Strategies: Compare SHELXL (for small molecules) and Olex2 refinements. Check for overfitting using R-factor convergence plots .
- Twinned Data: Apply TWINLAW in SHELX to detect pseudo-merohedral twinning and reprocess data with HKLF5 .
- Cross-Validation: Validate bond lengths/angles against Cambridge Structural Database (CSD) averages for similar methanones .
Basic: How do nitro and methoxy groups influence reactivity in substitution reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): Nitro groups (-NO₂) deactivate the ring, directing incoming electrophiles to the bromine-adjacent position. Methoxy (-OCH₃) groups activate the para position via resonance .
- Nucleophilic Displacement: Bromine at the 4-position is susceptible to SNAr reactions with amines or thiols under basic conditions .
Advanced: What intermolecular interactions dominate crystal packing?
Methodological Answer:
- π-π Stacking: Analyze face-to-face interactions between aromatic rings using Mercury software. Measure centroid-centroid distances (typically 3.5–4.0 Å) .
- Halogen Bonding: Bromine acts as a σ-hole donor to nitro oxygen acceptors (Br···O-NO₂, ~3.2 Å) .
- C-H···O Interactions: Map weak hydrogen bonds between methoxy oxygen and methyl hydrogens using Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
